Cas no 105981-34-8 (1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-)
105981-34-8 structure
Product Name:1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-
CAS-nummer:105981-34-8
MF:C15H22N4S
MW:290.426981449127
CID:1171952
PubChem ID:10565462
Update Time:2025-04-20
1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)-
- 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butan-1-amine
- SCHEMBL7285152
- 1-(1,2-benzisothiazol-3-yl)-4-(4-aminobutyl)piperazine
- UOEYTEJMUSPCGZ-UHFFFAOYSA-N
- 4-(1,2-Benzisothiazol-3-yl)-1-piperazinebutanamine
- 105981-34-8
- 1-(4-Aminobutyl)-4-(1,2-benzisothiazol-3-yl)piperazine
- DTXSID90441862
-
- Inchi: 1S/C15H22N4S/c16-7-3-4-8-18-9-11-19(12-10-18)15-13-5-1-2-6-14(13)20-17-15/h1-2,5-6H,3-4,7-12,16H2
- InChI-sleutel: UOEYTEJMUSPCGZ-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2C(=N1)N1CCN(CCCCN)CC1
Berekende eigenschappen
- Exacte massa: 290.15676
- Monoisotopische massa: 290.15651789g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 294
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 73.6Ų
Experimentele eigenschappen
- PSA: 45.39
1-Piperazinebutanamine, 4-(1,2-benzisothiazol-3-yl)- Gerelateerde literatuur
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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